

CH-223191: A Deep Dive into its Impact on Gene Transcription

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CH-223191 is a potent and specific synthetic antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in mediating cellular responses to a variety of environmental and endogenous compounds. This technical guide provides a comprehensive overview of the mechanism of action of **CH-223191**, with a particular focus on its impact on gene transcription. We will explore its ligand-selective antagonism, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study. Visualizations of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and applications in research.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR undergoes a conformational change, leading to its translocation into the nucleus.[2][3] In the nucleus, it heterodimerizes with the AHR Nuclear Translocator (ARNT).[2] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs)



or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][4] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[1][5]

CH-223191: A Ligand-Selective AHR Antagonist

CH-223191, chemically known as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a highly specific and potent antagonist of the AHR.[2][6] A distinguishing feature of CH-223191 is its ligand-selective antagonism. It is particularly effective at inhibiting the AHR activation induced by halogenated aromatic hydrocarbons (HAHs) like TCDD.[2][4][7] However, it is less effective against AHR activation by polycyclic aromatic hydrocarbons (PAHs) and other non-halogenated agonists.[2][7] This selectivity suggests that different classes of AHR ligands may interact with the receptor's ligand-binding domain in distinct ways.[7][8]

Unlike some other AHR antagonists, **CH-223191** is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity even at high concentrations.[2][6] It has been shown to have no affinity for the estrogen receptor, highlighting its specificity for the AHR.[2][6]

The primary mechanism of action of **CH-223191** is competitive binding to the AHR, thereby preventing the binding of agonist ligands like TCDD.[7] This inhibition of ligand binding subsequently blocks the downstream events of the AHR signaling cascade, including nuclear translocation of the AHR, its heterodimerization with ARNT, and binding to DREs, ultimately leading to the suppression of target gene transcription.[3][9][10]

Quantitative Analysis of CH-223191-Mediated Inhibition of Gene Transcription

The inhibitory potency of **CH-223191** has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking TCDD-induced gene expression.



Cell Line	Species	Agonist	IC50 of CH- 223191	Reference
HepG2	Human	TCDD	30 nM	[3]
H1L1.1c2	Mouse Hepatoma	TCDD	1.5 μΜ	[7]
H4L1.1c4	Rat Hepatoma	TCDD	3.1 μΜ	[7]
HG2L6.1c3	Human Hepatoma	TCDD	0.2 μΜ	[7]
G16L1.1c8	Guinea Pig Intestinal Adenocarcinoma	TCDD	1.1 μΜ	[7]

Table 1: IC50 values of **CH-223191** for the inhibition of TCDD-induced reporter gene expression in various cell lines.

Furthermore, studies have demonstrated a dose-dependent inhibition of TCDD-induced expression of CYP1A1 mRNA and cytochrome P450 enzyme activity by **CH-223191**.[9] Pretreatment with **CH-223191** at concentrations ranging from 0.1 to 10 μ M effectively counteracts the effects of TCDD.[9]

Experimental ProtocolsCell Culture and Treatment

- Cell Lines: Human hepatoma (HepG2), mouse hepatoma (Hepa1), or other suitable cell lines expressing the AHR are commonly used.
- Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: For antagonism studies, cells are typically pre-treated with varying concentrations of **CH-223191** (e.g., 0.1 μM to 10 μM) for 1 hour.[9][10] Subsequently, an AHR agonist such as TCDD (e.g., 1 nM) is added, and the cells are incubated for a specified period (e.g., 4 to 24 hours) depending on the endpoint being measured.[3][11]



Reporter Gene Assay

This assay is used to quantify the transcriptional activity of the AHR.

- Principle: Cells are stably or transiently transfected with a reporter plasmid containing a DRE sequence upstream of a reporter gene, such as luciferase. AHR activation leads to the expression of the reporter gene, which can be quantified.
- Procedure:
 - 1. Plate the transfected cells in a 96-well plate.
 - 2. Treat the cells with **CH-223191** and/or an AHR agonist as described above.
 - 3. After the incubation period, lyse the cells using a suitable lysis buffer.
 - 4. Add a luciferase assay reagent to the cell lysate.
 - 5. Measure the luminescence using a luminometer. The light output is proportional to the AHR-mediated gene transcription.[3]

RNA Isolation and Quantitative PCR (qPCR)

This method is used to measure the expression levels of specific AHR target genes.

- RNA Isolation: Following cell treatment, total RNA is isolated using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme.
- qPCR: The cDNA is then used as a template for qPCR with primers specific for AHR target genes (e.g., CYP1A1) and a housekeeping gene (for normalization). The relative expression of the target gene is calculated using the ΔΔCt method.

AHR Nuclear Translocation Assay

This assay visualizes the movement of the AHR from the cytoplasm to the nucleus.



- Procedure:
 - 1. Grow cells on glass coverslips.
 - 2. Treat the cells with CH-223191 and/or an AHR agonist.
 - 3. Fix the cells with a suitable fixative (e.g., paraformaldehyde).
 - 4. Permeabilize the cells with a detergent (e.g., Triton X-100).
 - 5. Incubate the cells with a primary antibody specific to the AHR.
 - 6. Wash and then incubate with a fluorescently labeled secondary antibody.
 - 7. Mount the coverslips on microscope slides and visualize the subcellular localization of the AHR using a fluorescence microscope. Nuclear translocation is observed as an accumulation of fluorescence in the nucleus.[11]

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

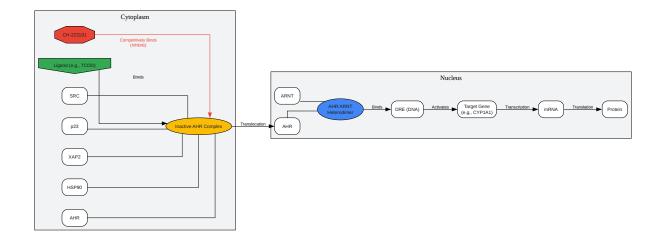
EMSA is used to detect the binding of the AHR:ARNT complex to DRE-containing DNA.

- Nuclear Extract Preparation: Prepare nuclear extracts from treated cells.[11]
- Probe Labeling: A short DNA probe containing the DRE sequence is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag.
- Binding Reaction: The labeled probe is incubated with the nuclear extracts.
- Electrophoresis: The protein-DNA complexes are separated from the free probe by nondenaturing polyacrylamide gel electrophoresis.
- Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system. A "shifted" band indicates the formation of the AHR:ARNT:DRE complex.[4]

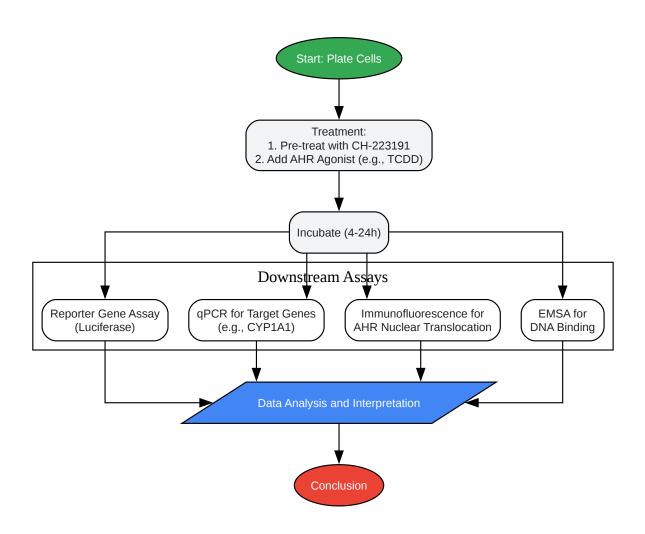


Visualizing the Impact of CH-223191 AHR Signaling Pathway and Inhibition by CH-223191









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